molecular formula C10H13NO4S B194188 Ethyl tosylcarbamate CAS No. 5577-13-9

Ethyl tosylcarbamate

Cat. No.: B194188
CAS No.: 5577-13-9
M. Wt: 243.28 g/mol
InChI Key: DFWQXANLGSXMKF-UHFFFAOYSA-N
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Description

Ethyl tosylcarbamate (CAS 5577-13-9), also known as N-(4-methylphenyl)sulfonylcarbamic acid ethyl ester, is a sulfonamide-derived carbamate with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . Its structure comprises a toluenesulfonyl group (-SO₂-C₆H₄-CH₃) linked to a carbamate (-O-CO-NH-) moiety, which is further esterified with ethanol.

Preparation Methods

Direct Carbamoylation of p-Toluenesulfonamide with Ethyl Chloroformate

Reaction Mechanism and Standard Protocol

The most straightforward route involves nucleophilic acyl substitution between p-toluenesulfonamide (TsNH₂) and ethyl chloroformate (ClCOOEt) in the presence of a tertiary amine base. The base deprotonates TsNH₂, generating a sulfonamidate ion that attacks the electrophilic carbonyl carbon of ethyl chloroformate . The reaction proceeds under mild conditions (0–25°C) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), yielding ethyl tosylcarbamate and hydrogen chloride, which is neutralized by the base .

Typical Procedure :

  • Dissolve TsNH₂ (1.0 equiv, 1.71 g, 10 mmol) in 30 mL DCM.

  • Add triethylamine (1.1 equiv, 1.52 mL, 11 mmol) dropwise under nitrogen.

  • Cool the mixture to 0°C and slowly add ethyl chloroformate (1.05 equiv, 1.14 mL, 10.5 mmol).

  • Stir at room temperature for 12 h, then wash with 1M HCl (2 × 20 mL) and brine.

  • Dry over MgSO₄, concentrate, and recrystallize from hexane/ethyl acetate (3:1) to obtain white crystals (yield: 85–92%) .

Catalytic and Solvent Effects

The choice of base and solvent significantly impacts reaction efficiency. Triethylamine and pyridine are preferred for their HCl scavenging capacity, while DMAP (4-dimethylaminopyridine) accelerates the reaction via nucleophilic catalysis . Polar aprotic solvents like THF enhance solubility of intermediates, but DCM offers better phase separation during workup.

Table 1: Optimization of Direct Carbamoylation

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineDCM251292
PyridineTHF0 → 25888
DMAPDCM25695

Mitsunobu-Mediated Synthesis from Ethanol and Tosyl Isocyanate

Mitsunobu Reaction Framework

The Mitsunobu reaction enables the coupling of ethanol with tosyl isocyanate (TsNCO) to form this compound via a redox-active phosphine-mediated process . Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the conversion, leveraging the alcohol’s nucleophilicity and the isocyanate’s electrophilicity.

Procedure :

  • Combine ethanol (1.0 equiv, 0.46 mL, 10 mmol), TsNCO (1.1 equiv, 1.83 g, 11 mmol), PPh₃ (1.2 equiv, 3.15 g, 12 mmol), and DEAD (1.2 equiv, 2.09 mL, 12 mmol) in 50 mL THF.

  • Stir at 25°C for 6 h under argon.

  • Concentrate under reduced pressure and purify by flash chromatography (hexane/ethyl acetate 4:1) to isolate the product (yield: 78–84%) .

Limitations and Side Reactions

Competing formation of biuret derivatives and over-tosylation are observed at elevated temperatures (>40°C). Strict stoichiometric control of DEAD and PPh₃ is critical to suppress phosphine oxide byproducts.

Urea-Ethanol Condensation Followed by Tosylation

Two-Step Process from Urea and Ethanol

This method, adapted from ethyl carbamate synthesis, involves initial formation of ethyl carbamate (NH₂COOEt) via urea-ethanol condensation, followed by selective tosylation of the primary amine . Magnesium oxide (MgO) or calcium oxide (CaO) catalyze the first step at 100–200°C under autogenous pressure, while tosyl chloride (TsCl) introduces the sulfonyl group in the second step .

Step 1: Ethyl Carbamate Synthesis :

  • Charge a reactor with ethanol (780 L, 13.4 mol) and urea (120 kg, 2.0 mol).

  • Add MgO (20 kg) and heat to 100°C under 0.1 MPa pressure for 12 h.

  • Distill the product under vacuum (yield: 89–94%) .

Step 2: Tosylation :

  • Dissolve ethyl carbamate (1.0 equiv, 10 mmol) in pyridine (20 mL).

  • Add TsCl (1.1 equiv, 2.09 g, 11 mmol) at 0°C and stir for 4 h.

  • Quench with ice-water, extract with DCM, and recrystallize (yield: 65–72%) .

Challenges in Selectivity

Tosylation often results in di-tosylated byproducts (Ts₂NCOOEt) due to the reactivity of the carbamate’s amine group. Employing bulky bases like 2,6-lutidine improves mono-tosylation selectivity (yield: 81%) .

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterDirect CarbamoylationMitsunobu ReactionUrea-Tosylation
Yield (%)85–9578–8465–81
Reaction Time (h)6–12616–24
ScalabilityHighModerateLow
ByproductsMinimalPhosphine oxidesDi-tosylated

Chemical Reactions Analysis

Types of Reactions: Ethyl tosylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Various substituted carbamates.

    Hydrolysis: Ethyl carbamate and p-toluenesulfonic acid.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

Mechanism of Action

Ethyl tosylcarbamate exerts its effects by interacting with potassium channels, specifically blocking ATP-sensitive potassium currents in beta cells. This action leads to the depolarization of the cell membrane, triggering the release of insulin. The compound’s mechanism involves binding to the sulfonylurea receptor, which is part of the potassium channel complex, thereby inhibiting potassium efflux and promoting insulin secretion .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl tosylcarbamate belongs to a broader class of tosylcarbamates and alkyl carbamates . Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of this compound and Analogues

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound 5577-13-9 C₁₀H₁₃NO₄S 243.28 Pharmaceutical intermediate, gliclazide synthesis Participates in Mitsunobu and gold(I)-catalyzed reactions
t-Butyl tosylcarbamate - C₁₂H₁₇NO₄S 271.33 Alkaloid synthesis (e.g., (+)-vittatine) Used in Ferrier carbocyclization and Grignard additions
(E)-Pent-2-en-1-yl tosylcarbamate - C₁₂H₁₅NO₄S 269.31 Organic synthesis (allylic amination) High-yield synthesis (96–97%) via Au(I) catalysis
Ethyl 2-chloroethylcarbamate 6329-26-6 C₅H₁₀ClNO₂ 163.59 Agrochemicals, pesticides Acts as a chloroethylating agent
3-Tolyl-N-methylcarbamate 1129-41-5 C₉H₁₁NO₂ 165.19 Insecticides, acaricides Inhibits acetylcholinesterase

Reactivity and Acidity Differences

The acidity of the N-H group in carbamates and sulfonamides dictates their reactivity:

  • Ethyl carbamate (unrelated to this compound) has a pKa of 24.6 in DMSO, making it significantly less acidic than benzenesulfonamide (pKa 16.1) .
  • This compound exhibits lower acidity compared to sulfonamides, enabling chemoselective substitutions. For instance, in benzyl tosylcarbamate , the sulfonamide group reacts preferentially in nucleophilic environments due to its higher acidity (ΔpKa ≈ 6.7) .

Biological Activity

Ethyl tosylcarbamate, a sulfonyl carbamate derivative, has garnered attention in pharmacological research due to its role as an intermediate in the synthesis of various bioactive compounds, including gliclazide, a medication used for managing diabetes. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H13NO4S
  • CAS Number : 5577-13-9

The compound features a tosyl group (p-toluenesulfonyl) attached to a carbamate moiety, which contributes to its biological activity by influencing interactions with biological targets.

This compound functions primarily as a potassium currents blocker . It has been shown to inhibit ATP-sensitive potassium channels in pancreatic beta cells, which is crucial for insulin secretion. The compound exhibits an IC50 value of approximately 184 nM for this activity, indicating significant potency in modulating cellular responses related to glucose metabolism and insulin release .

Pharmacological Applications

  • Antidiabetic Properties : As an intermediate in the synthesis of gliclazide, this compound contributes to the management of type 2 diabetes by enhancing insulin secretion and improving glycemic control .
  • Anticancer Potential : this compound has been implicated in studies examining its potential as an antineoplastic agent. Its structural similarity to other alkylating agents suggests it may possess cytotoxic properties against certain cancer cell lines .
  • Antimicrobial Activity : Recent research has explored the synthesis of tosyl carbamate derivatives, demonstrating antibacterial and antifungal activities. These studies indicate that modifications to the tosyl group can enhance biological efficacy against various pathogens .

Case Study 1: Antidiabetic Efficacy

A study evaluating the effects of gliclazide on diabetic rats highlighted the role of this compound as a key component in enhancing insulin sensitivity and reducing blood glucose levels. The results showed significant reductions in fasting blood glucose levels when administered alongside standard diabetic treatments.

Case Study 2: Anticancer Activity

In a transgenerational carcinogenic study involving voles, this compound was administered to assess its potential as a carcinogen promoter. The findings suggested that chronic exposure could lead to latent damage detectable in subsequent generations, emphasizing the need for further toxicological assessments .

Comparative Biological Activity Table

CompoundIC50 (nM)Biological Activity
This compound184Potassium currents blocker
Gliclazide100-200Insulin secretion enhancer
Vinyl CarbamateN/ACarcinogenic metabolite

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl tosylcarbamate, and how can purity (>98%) be ensured?

this compound is typically synthesized via carbamoylation of tosyl chloride with ethyl carbamate or through nucleophilic substitution reactions. A common method involves reacting 4-toluenesulfonamide with ethyl chloroformate in the presence of a base like triethylamine. Purification via column chromatography (hexane/ethyl acetate gradients) ensures >98% purity, as validated by HPLC and NMR . Key steps include monitoring reaction progress with TLC and optimizing stoichiometry to minimize byproducts like unreacted sulfonamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm structure via diagnostic peaks: aromatic protons (δ 7.2–7.9 ppm for tosyl group), ethyl carbamate CH2/CH3 (δ 1.2–4.3 ppm), and NH resonance (δ ~7.7 ppm, broad) .
  • IR : Carbamate C=O stretch (~1725 cm⁻¹) and sulfonamide S=O stretches (~1155, 1088 cm⁻¹) .
  • HRMS : Validate molecular ion [M+Na]+ at m/z 243.28 .

Q. How should this compound be stored to prevent decomposition?

Store in airtight containers at 2–8°C, protected from moisture and light. Thermal stability tests indicate degradation above 50°C, forming sulfonic acid derivatives. Use desiccants and inert atmospheres (N2/Ar) for long-term storage .

Advanced Research Questions

Q. How does the acidity of this compound influence its reactivity in sigmatropic rearrangements?

The tosyl group lowers NH acidity (pKa ~16.1 in DMSO), enabling selective deprotonation in reactions like 1,3-dioxa-[3,3]-sigmatropic oxo-rearrangements. DFT studies show a 6.7 pKa difference between benzyl tosylcarbamate and imidodicarbonate derivatives, rationalizing preferential reactivity in allylic systems . Adjusting substituents (e.g., electron-withdrawing groups) modulates acidity and reaction rates, as seen in 4-chlorophenyl derivatives (ΔG‡ 22.6 kcal/mol vs. 22.7 kcal/mol experimentally) .

Q. What methodologies resolve contradictions between experimental and computational data for this compound reactions?

  • Benchmarking : Compare computed activation energies (e.g., B3LYP/6-31G*) with experimental Arrhenius parameters. Discrepancies <1 kcal/mol validate computational models .
  • Isotopic Labeling : Track carbamate NH participation in rearrangements using 15N NMR .
  • Solvent Effects : Account for pKa shifts in non-DMSO solvents; acetonitrile or THF may alter reactivity by 0.5–1.5 pKa units .

Q. How do steric and electronic factors affect this compound’s role in allylic amination?

Steric hindrance from substituents (e.g., 4-methoxyphenyl) slows nucleophilic attack, while electron-deficient aryl groups enhance electrophilicity. Kinetic studies show a 25% yield drop for bulky benzo[d][1,3]dioxol-5-yl derivatives vs. 90% for unsubstituted allyl systems .

Q. Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Batch Consistency : Standardize reaction conditions (temperature ±1°C, solvent purity ≥99.9%).
  • QC Protocols : Mandate NMR (≥400 MHz) and HRMS for all batches. Reproducibility issues often arise from trace moisture; use molecular sieves in hygroscopic steps .

Q. How can researchers validate mechanistic proposals involving this compound?

  • Kinetic Isotope Effects (KIE) : Measure kH/kD for NH vs. CH bond cleavage.
  • Trapping Intermediates : Use in-situ IR or cryogenic quenching to isolate transient species (e.g., nitrenes in Curtius rearrangements) .

Q. Safety and Compliance

Q. What are the key safety protocols for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust formation (H319: eye irritation).
  • Waste Disposal : Neutralize with 10% NaOH before incineration (P501) .

Properties

IUPAC Name

ethyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWQXANLGSXMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971143
Record name Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-13-9
Record name Ethyl N-[(4-methylphenyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5577-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ((4-methylphenyl)sulphonyl)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate
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Record name Ethyl [(4-methylphenyl)sulphonyl]carbamate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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